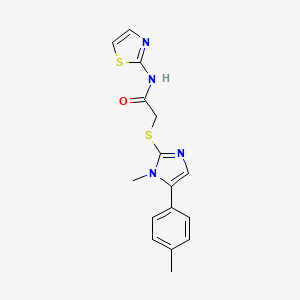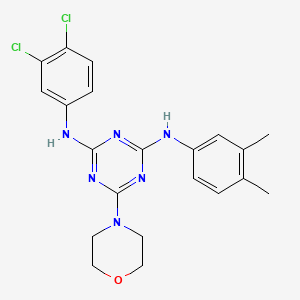![molecular formula C18H15N5O2 B2367317 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034392-76-0](/img/structure/B2367317.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into N-arylimidazo[1,2-a]pyrazine derivatives, including compounds with furan and pyrazine components, highlights their promising antimicrobial properties. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides exhibited significant antimicrobial activity, showcasing the potential of these compounds in addressing bacterial infections (B. Jyothi & N. Madhavi, 2019).
Synthesis Methodologies
The development of efficient synthesis methods for these compounds is crucial for their application in scientific research. Studies have outlined green synthesis approaches and detailed the chemical reactions involved in creating complex molecules with furan and pyrazine components. These methods pave the way for the synthesis of diverse derivatives with potential biological activities (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Potential in Cancer Research
Compounds containing imidazo[1,2-a]pyridine and related heterocycles have been evaluated for their cytotoxic activities against various cancer cell lines. The structural diversity achieved by incorporating heterocyclic rings such as furan, pyrazine, and imidazo[1,2-a]pyridine into phthalimide derivatives has yielded compounds with promising cytotoxic activity, indicating potential applications in cancer treatment (Ya Jun Yang et al., 2010).
Plant Growth Stimulation
Exploratory studies into the biological effects of these compounds have also revealed their potential to stimulate plant growth. This suggests an intriguing application in agriculture, where compounds derived from N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide could be used to enhance crop yield and health (V. A. Pivazyan et al., 2019).
Mechanism of Action
Target of Action
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is a novel derivative designed and synthesized for its potential anti-tubercular activity . The primary target of this compound is Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
It is known that the compound is part of a series of novel derivatives designed for their anti-tubercular activity . These compounds are likely to affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis.
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, it was found to have 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound has a potent inhibitory effect on the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-17(23-9-3-2-6-15(23)22-12)18(24)21-11-13-16(20-8-7-19-13)14-5-4-10-25-14/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKDVHUDXPEXFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)



![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)
![3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2367252.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2367254.png)
